1-Cyano-6-methoxynaphthalene

説明

Molecular Structure Analysis

The molecular formula of 1-Cyano-6-methoxynaphthalene is C12H9NO . A novel cyano group containing small molecule was synthesized and characterized. Experimental and Density Functional Theory (DFT) studies were performed to investigate its vibrational frequencies, absorption characteristics, and molecular orbital energy levels .Chemical Reactions Analysis

1-Cyano-6-methoxynaphthalene is used as a reactant in various chemical reactions . For instance, the cyanosilylation was performed using metavanadate catalysts, and in situ measurements revealed the formation of certain compounds under reaction conditions .Physical And Chemical Properties Analysis

The molecular weight of 1-Cyano-6-methoxynaphthalene is 183.21 . Naphthalene derivatives exhibit unique photo physical and chemical properties .科学的研究の応用

Photoreactions and Regioselectivity

- Regioselective Photoalkylation: Research by Maeda, Matsuda, and Mizuno (2009) investigated the photoreactions of 2-cyano-6-methoxynaphthalene with methoxy-substituted 1,2-diarylcyclopropanes. They found that these reactions produce 2-cyano-1-(1,3-diarylpropyl)-6-methoxynaphthalenes with excellent regioselectivity, which is explained by the initial formation of singlet exciplexes (Maeda, Matsuda, & Mizuno, 2009).

Syntheses and Analogues

- Synthesis of Quinazolines: In a study by Taylor, Mckillop, Shvo, and Hawks (1967), they explored synthesizing derivatives of the benzo(f)quinazoline ring system, starting from 1-cyano-6-methoxynaphthalene. This research aimed to create analogs of the folic acid antagonist and antimalarial agent pyrimethamine (Taylor, Mckillop, Shvo, & Hawks, 1967).

Spectral Analysis and Vibrational Properties

- Quantum FT-IR and FT-Raman Spectral Analysis: A study by Govindarajan, Periandy, and Ganesan (2010) delved into the structural and vibrational properties of 1-methoxynaphthalene. They evaluated fundamental vibrational frequencies and intensities, providing insights into the compound's spectral characteristics (Govindarajan, Periandy, & Ganesan, 2010).

Photochemical Reactions

- Novel Photochemical Cycloadditions: Sakamoto, Yagi, Mino, Yamaguchi, and Fujita (2000) studied the photochemical reaction of 1-cyanonaphthalene with substituted pyridines. They achieved successful photoadditions, yielding various adducts and providing insights into potential applications in photochemical synthesis (Sakamoto, Yagi, Mino, Yamaguchi, & Fujita, 2000).

Regioselective Lithiation

- Regioselective Lithiation Studies: Betz and Bauer (2002) conducted studies on 1-methoxynaphthalene, observing its regioselective lithiation. Their findings contribute to the understanding of the lithiation process and its implications in synthetic chemistry (Betz & Bauer, 2002).

Catalysis and Acylation

- Acylation over Zeolite Beta: Andy, García-Martínez, Lee, González, Jones, and Davis (2000) explored the acylation of 2-methoxynaphthalene in the presence of zeolite beta. Their research sheds light on the influence of catalysts in the acylation process, demonstrating the significance of catalyst selection in chemical reactions (Andy, García-Martínez, Lee, González, Jones, & Davis, 2000).

Fluorogenic Labelling and HPLC Analysis

- Fluorescent Labelling Reagent for HPLC: Gatti, Cavrini, and Roveri (1992) investigated the use of 2-bromoacetyl-6-methoxynaphthalene as a fluorogenic labelling reagent in HPLC analysis of carboxylic acids. Their study provides a method for enhancing HPLC analysis through innovative labelling techniques (Gatti, Cavrini, & Roveri, 1992).

将来の方向性

1-Cyano-6-methoxynaphthalene, due to its unique properties, has potential for future research and development in various fields. The philosophy of sustainable development is prevailing worldwide, and catalytic chemistry, which involves compounds like 1-Cyano-6-methoxynaphthalene, will play a crucial role in sustainable economic development .

特性

IUPAC Name |

6-methoxynaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-14-11-5-6-12-9(7-11)3-2-4-10(12)8-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQFNNJLLVRLLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227840 | |

| Record name | 1-Naphthalenecarbonitrile, 6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyano-6-methoxynaphthalene | |

CAS RN |

77029-01-7 | |

| Record name | 1-Naphthalenecarbonitrile, 6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077029017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenecarbonitrile, 6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

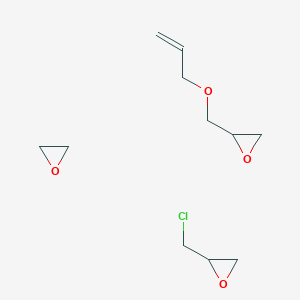

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

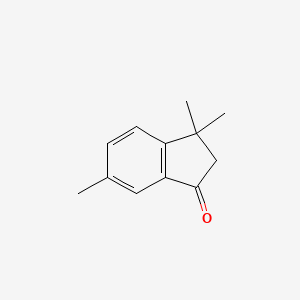

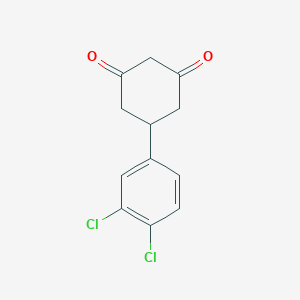

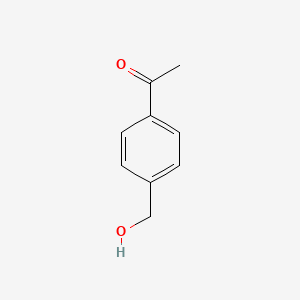

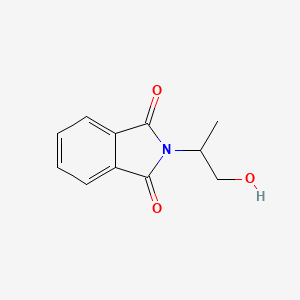

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。